molecular formula C20H16INO3 B5305865 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate

2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate

Cat. No. B5305865
M. Wt: 445.2 g/mol
InChI Key: LSTGFEYQBXAUBS-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as IQVA, is a chemical compound that has gained attention for its potential applications in scientific research. This compound belongs to the family of arylalkenes and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood. However, it has been proposed that 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate may act as a chelator for metal ions, leading to the formation of a complex that exhibits fluorescence. Additionally, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate may interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function.
Biochemical and Physiological Effects:
2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been found to exhibit interesting biochemical and physiological effects. For example, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been found to inhibit the growth of certain bacteria, suggesting potential applications as an antimicrobial agent. 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. Additionally, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been found to be relatively stable under a variety of conditions, making it a useful reagent in organic synthesis. However, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate may have limitations in terms of its solubility and toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate. One area of research is the development of new fluorescent probes based on 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate for the detection of other metal ions. Additionally, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate may be useful in the development of new cancer therapies or antimicrobial agents. Finally, further research is needed to fully understand the mechanism of action of 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate involves the reaction of 2-iodo-6-methoxy-4-acetylphenol with 2-quinolinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction to form the desired product. The synthesis method has been optimized to achieve high yields of 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate with high purity.

Scientific Research Applications

2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been found to exhibit potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has also been found to have anti-tumor properties and may be useful in the development of new cancer therapies. Additionally, 2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been used as a ligand for the development of new catalysts for organic synthesis.

properties

IUPAC Name

[2-iodo-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16INO3/c1-13(23)25-20-17(21)11-14(12-19(20)24-2)7-9-16-10-8-15-5-3-4-6-18(15)22-16/h3-12H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTGFEYQBXAUBS-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)C=CC2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1I)/C=C/C2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-iodo-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate

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